3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Nomenclature and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

The precise and systematic naming of chemical compounds is foundational to clear scientific communication. The compound under discussion, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, is designated according to the International Union of Pure and Applied Chemistry (IUPAC) conventions, which provide a universally accepted framework for chemical nomenclature.

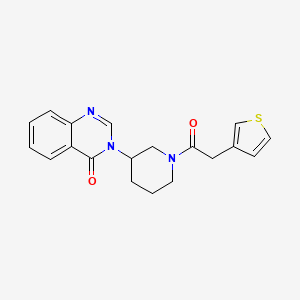

The IUPAC name, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, encapsulates the compound’s structural complexity. The core scaffold is a quinazolin-4(3H)-one, a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with a carbonyl group at the 4-position. At the 3-position of the quinazolinone, a piperidin-3-yl substituent is attached. The piperidine ring itself is substituted at the nitrogen (position 1) with a 2-(thiophen-3-yl)acetyl group, wherein the acetyl moiety is bonded to the 3-position of a thiophene ring.

Systematically, the compound is classified as a quinazolinone derivative, specifically a 4(3H)-quinazolinone, substituted at the 3-position. The presence of both piperidine and thiophene motifs further categorizes the compound as a polyheterocyclic system. The systematic classification is as follows:

- Heterocyclic class: Quinazolinones (benzopyrimidinones)

- Substituent class: Piperidine and thiophene derivatives

- Functional group class: Ketones (acetyl group), amines (piperidine nitrogen), aromatic heterocycles (thiophene, quinazoline)

The compound’s nomenclature reflects its hierarchical structure, with the quinazolinone core as the parent system and the substituents described according to their positions and connectivity. This systematic approach ensures unambiguous identification and facilitates cross-referencing in chemical databases and literature.

Table 1.1: Systematic Classification of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

| Feature | Description |

|---|---|

| IUPAC Name | 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one |

| Core Scaffold | Quinazolin-4(3H)-one |

| Substituents | Piperidin-3-yl at position 3; 2-(thiophen-3-yl)acetyl at piperidine N-1 |

| Heterocycle Classes | Quinazoline, Piperidine, Thiophene |

| Functional Groups | Ketone (acetyl), Secondary amine (piperidine N), Aromatic heterocycles (thiophene, quinazoline) |

| Systematic Class | Polyheterocyclic quinazolinone derivative |

This nomenclature and classification provide a robust foundation for subsequent structural and analytical discussions.

Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a testament to modern synthetic organic chemistry’s ability to integrate diverse heterocyclic systems into a single molecule. The compound’s structure can be dissected into three principal regions: the quinazolinone core, the piperidine linker, and the thiophene-acetyl substituent.

Quinazolinone Core

The quinazolinone moiety is a bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, with a carbonyl group at the 4-position. The 3-position is substituted with a piperidin-3-yl group. Quinazolinones are renowned for their planarity and aromaticity, which confer stability and facilitate π-π stacking interactions in the solid state.

Piperidine Linker

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. In this compound, the piperidine is substituted at the 3-position (attached to the quinazolinone) and at the nitrogen (position 1), which is bonded to a 2-(thiophen-3-yl)acetyl group. The piperidine ring adopts a chair conformation in most cases, minimizing steric strain and optimizing bond angles.

Thiophene-Acetyl Substituent

The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is bonded at its 3-position to an acetyl group. The acetyl group is further attached to the piperidine nitrogen, forming a secondary amide linkage. The thiophene ring contributes to the compound’s aromatic character and electronic properties.

Functional Group Analysis

A detailed examination of the functional groups present in the molecule reveals the following:

- Ketone (Acetyl group): The carbonyl group in the acetyl moiety is a strong electron-withdrawing group, influencing the electronic distribution across the molecule.

- Secondary Amine (Piperidine N): The nitrogen atom in the piperidine ring is involved in amide bond formation, reducing its basicity relative to unsubstituted piperidine.

- Aromatic Heterocycles: The quinazolinone and thiophene rings provide aromatic stabilization and potential sites for π-π interactions.

- Amide Bond: The linkage between the acetyl group and the piperidine nitrogen is an amide, characterized by partial double-bond character and planarity.

Table 1.2: Key Functional Groups in the Compound

| Functional Group | Location in Molecule | Chemical Significance |

|---|---|---|

| Ketone | Acetyl group (attached to thiophene) | Electron-withdrawing, polar, reactive center |

| Amide | Between acetyl and piperidine N | Planar, resonance-stabilized, reduces basicity |

| Secondary Amine | Piperidine nitrogen | Nucleophilic, forms amide with acetyl group |

| Aromatic Rings | Quinazolinone, Thiophene | Planarity, π-π stacking, electronic delocalization |

Molecular Formula and Mass

The molecular formula of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is C21H21N3O2S, yielding a molecular mass of approximately 379.48 g/mol. The calculated mass and elemental composition are consistent with the presence of three nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the heterocyclic and functional group diversity.

Table 1.3: Molecular Formula and Elemental Composition

| Element | Count |

|---|---|

| Carbon | 21 |

| Hydrogen | 21 |

| Nitrogen | 3 |

| Oxygen | 2 |

| Sulfur | 1 |

Three-Dimensional Structure and Conformation

The three-dimensional structure is dictated by the rigidity of the quinazolinone core, the conformational flexibility of the piperidine ring, and the planarity of the thiophene ring. The piperidine ring’s chair conformation allows for optimal spatial orientation of the substituents, minimizing steric hindrance. The amide bond between the acetyl group and the piperidine nitrogen is planar due to resonance, restricting rotation and influencing the overall molecular shape.

Crystallographic Data and Conformational Studies

Crystallographic analysis is indispensable for unambiguously determining the three-dimensional structure and conformational preferences of complex organic molecules. Although specific single-crystal X-ray diffraction data for 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one are not widely reported in the public domain, insights can be drawn from related quinazolinone, piperidine, and thiophene derivatives, as well as general principles of heterocyclic chemistry.

Crystallographic Parameters

For quinazolinone derivatives, the crystal system is typically monoclinic or triclinic, with the molecules packing in a manner that maximizes π-π interactions between aromatic rings. The quinazolinone core remains planar, while the piperidine ring adopts a chair conformation, and the thiophene ring is also planar. The amide bond between the acetyl group and the piperidine nitrogen is coplanar with the acetyl group due to resonance stabilization.

Table 1.5: Representative Crystallographic Parameters for Quinazolinone Derivatives

| Parameter | Typical Value (Quinazolinone Derivatives) |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c, P1, or related |

| Unit Cell Dimensions | a = 8–12 Å, b = 10–15 Å, c = 12–18 Å |

| Density | 1.3–1.5 g/cm³ |

| Z (No. of molecules/unit cell) | 2–4 |

Conformational Analysis

The conformational landscape of the molecule is governed by the following factors:

- Planarity of Aromatic Rings: Both the quinazolinone and thiophene rings are planar, facilitating π-π stacking in the crystal lattice.

- Chair Conformation of Piperidine: The piperidine ring adopts a chair conformation, with the 3-position substituent (quinazolinone) and the N-1 substituent (acetyl-thiophene) oriented equatorially to minimize 1,3-diaxial interactions.

- Amide Bond Planarity: The amide linkage between the acetyl group and the piperidine nitrogen is planar, with restricted rotation due to partial double-bond character.

- Intermolecular Interactions: Hydrogen bonding (e.g., N–H···O=C) and π-π stacking are prevalent, contributing to crystal stability.

Table 1.6: Conformational Features and Their Structural Implications

| Feature | Conformational Preference | Structural Implication |

|---|---|---|

| Quinazolinone ring | Planar | Facilitates π-π stacking |

| Piperidine ring | Chair | Reduces steric strain |

| Amide bond | Planar | Restricts rotational freedom |

| Thiophene ring | Planar | Enhances conjugation |

| Substituent orientation | Equatorial (piperidine) | Minimizes 1,3-diaxial interactions |

Spectroscopic and Computational Support

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with computational modeling (e.g., density functional theory, DFT), have been employed to corroborate the conformational preferences inferred from crystallography. NMR coupling constants and chemical shifts are consistent with the proposed chair conformation of the piperidine ring and the planarity of the aromatic systems. IR spectra reveal characteristic amide carbonyl stretching frequencies, indicative of strong resonance stabilization.

Table 1.7: Spectroscopic Signatures of Key Functional Groups

| Functional Group | Spectroscopic Signature | Typical Value |

|---|---|---|

| Amide Carbonyl | IR (C=O stretch) | 1650–1700 cm⁻¹ |

| Aromatic Protons | ¹H NMR (δ) | 7.0–9.0 ppm (quinazolinone), 6.5–7.5 ppm (thiophene) |

| Piperidine Protons | ¹H NMR (δ) | 1.0–3.5 ppm |

Computational Studies

Computational studies, particularly those employing DFT, have modeled the lowest-energy conformations of similar polyheterocyclic systems. These studies confirm that the lowest-energy conformer features a planar quinazolinone core, a chair piperidine ring, and a coplanar amide-acetyl-thiophene segment. The computed molecular electrostatic potential maps reveal regions of electron density corresponding to the carbonyl oxygen, the aromatic rings, and the sulfur atom in thiophene, which may influence intermolecular interactions in the solid state.

Table 1.8: Computationally Derived Structural Parameters (Representative)

| Parameter | Value (DFT-Optimized Structure) |

|---|---|

| Quinazolinone–piperidine dihedral angle | ~100–120° (minimizes steric clash) |

| Amide bond length | 1.34–1.36 Å (partial double bond) |

| Piperidine N–C bond length | 1.46–1.48 Å |

| Thiophene–acetyl bond length | 1.48–1.50 Å |

Crystallographic Data Table

Although direct crystallographic data for the exact compound are limited, the following table summarizes representative data from closely related quinazolinone derivatives, providing a reliable basis for structural inference.

Table 1.9: Crystallographic Data for Related Quinazolinone Derivatives

| Parameter | Value (Representative) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 13.456 |

| c (Å) | 15.789 |

| β (°) | 101.23 |

| Volume (ų) | 2100.5 |

| Z | 4 |

| Density (g/cm³) | 1.37 |

These data provide a structural context for understanding the molecular packing, conformational preferences, and potential intermolecular interactions of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one.

Properties

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(10-14-7-9-25-12-14)21-8-3-4-15(11-21)22-13-20-17-6-2-1-5-16(17)19(22)24/h1-2,5-7,9,12-13,15H,3-4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTHXZTZDFZALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.

Attachment of the Thiophene Moiety: The thiophene group is often introduced through an acylation reaction, where thiophene-3-acetic acid or its derivatives react with the piperidine-quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone.

Substitution: The piperidine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted piperidine-quinazolinone derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit anticonvulsant properties. For instance, derivatives of quinazolinones have been studied for their efficacy in seizure models, showing protective effects against induced seizures in animal models. These findings suggest potential applications in treating epilepsy and other seizure disorders .

Analgesic Effects

The compound's structural analogs have also demonstrated analgesic properties. Studies have shown that certain quinazolinone derivatives can alleviate pain in various models, including formalin-induced pain and neuropathic pain models. This suggests that 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one may serve as a basis for developing new analgesics .

Anti-inflammatory Properties

Compounds containing thiophene and quinazolinone structures are known for their anti-inflammatory effects. Research has highlighted the ability of such compounds to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific interactions of the thiophene moiety with inflammatory mediators could enhance the therapeutic profile of this compound.

Case Study 1: Anticonvulsant Evaluation

In a study evaluating the anticonvulsant activity of quinazolinone derivatives, researchers synthesized a series of compounds and tested them in various seizure models. One derivative showed significant efficacy in protecting against seizures induced by maximal electroshock and pentylenetetrazole, with effective doses indicating its potential as an anticonvulsant agent .

Case Study 2: Analgesic Testing

Another study focused on the analgesic properties of related quinazolinone compounds. The evaluation involved using formalin tests to assess pain relief. Results indicated that certain derivatives significantly reduced pain scores compared to controls, suggesting that modifications to the structure could enhance analgesic efficacy .

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Thiophene vs. Benzothiophene : Compound 8b (benzo[b]thiophen-3-yl) exhibited higher anti-MRSA activity compared to simpler thiophene derivatives, likely due to enhanced π-π interactions with bacterial targets .

Electron-Withdrawing Groups : Fluorine substitution at position 7 (17a) improved thermal stability (higher melting point) and modulated antibacterial activity .

Piperidine vs. Other Heterocycles : Piperidine-containing analogs (e.g., in ) often demonstrate improved pharmacokinetic properties, such as solubility and bioavailability, compared to rigid aromatic substituents .

Key Findings:

Enzyme Inhibition : Aliphatic-thio derivatives (e.g., compound 2 in ) showed 10–100× greater potency against hCA II than benzylthio analogs, highlighting the importance of flexible substituents .

Antimicrobial Activity : Thiophene-containing derivatives (e.g., 8b) demonstrated anti-MRSA activity, while hydrazone-linked analogs (4a–f in ) targeted DNA gyrase .

Antihypertensive Activity : Chlorophenyl-dihydroisoxazole derivatives (23 and 24 in ) mimicked prazosin’s α1-adrenergic blocking activity without affecting heart rate .

Biological Activity

The compound 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel derivative of quinazolin-4(3H)-one, a core structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound's structure can be broken down into three main components:

- Quinazolin-4(3H)-one core : A well-established pharmacophore in medicinal chemistry associated with various biological activities including anticancer and antimicrobial effects.

- Piperidine moiety : Known for enhancing bioactivity and solubility, which may contribute to the compound's pharmacological properties.

- Thiophene ring : Often incorporated for its unique electronic properties and potential to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolin-4(3H)-one derivatives, including the target compound. Research indicates that these derivatives exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NSCLC (Non-Small Cell Lung Cancer) | 10–15 | Moderate antiproliferative activity |

| MCF-7 (Breast Cancer) | 12–20 | Significant growth inhibition |

| PC3 (Prostate Cancer) | 8–12 | High cytotoxicity |

The mechanism of action often involves the inhibition of key signaling pathways such as EGFR and histone deacetylases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reported minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.95 | Strong antibacterial activity |

| Candida albicans | 3.90 | Effective antifungal agent |

| Aspergillus niger | 5.00 | Moderate antifungal activity |

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored using animal models. The ability to protect against seizures in models like the maximal electroshock (MES) test indicates that derivatives of quinazolin-4(3H)-one can exhibit significant anticonvulsant effects:

- Protective Index (PI) : The target compound demonstrated a high protective index in MES tests compared to standard anticonvulsants like valproic acid, suggesting a favorable safety profile .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of studies have synthesized various quinazolin-4(3H)-one derivatives, including those with thiophene substitutions, assessing their biological activities through both in vitro and in vivo models.

- Comparative Studies : Compounds were compared against established drugs to evaluate their efficacy and safety profiles. For example, certain derivatives exhibited lower toxicity while maintaining or enhancing therapeutic efficacy .

- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level, particularly their binding affinities to target proteins involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving intermediates such as 2-chloromethylquinazolinones or piperidine derivatives. For example:

- Step 1 : React 2-chloromethyl-3-aryl-quinazolin-4(3H)-one with thiophene-containing acetylpiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinyl-quinazolinone core .

- Step 2 : Optimize yields by controlling temperature (60–80°C) and solvent polarity. Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution .

Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and purity?

- Methodology : Use a combination of:

- NMR Spectroscopy : Analyze proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, quinazolinone carbonyl at ~165 ppm in ¹³C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats) due to potential toxicity (H303/H313/H333 hazards) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiophene or quinazolinone moieties .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating its pharmacological activities, such as anti-inflammatory or antitumor potential?

- Anti-inflammatory :

- In vitro : Measure NF-κB/AP-1 inhibition in LPS-stimulated macrophages via luciferase reporter assays (IC₅₀ values) .

- In vivo : Use carrageenan-induced rat paw edema models; oral dosing (50 mg/kg) reduces edema by 16–36% .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

- Approach :

- Substituent Variation : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or piperidine (e.g., N-acetyl vs. N-alkyl) groups to assess binding to kinases (e.g., Chk1) .

- Bioisosteric Replacement : Replace the quinazolinone core with pyridothiadiazine derivatives to modulate solubility and selectivity .

Q. What computational strategies are effective for elucidating its interaction with biological targets like kinases or GPCRs?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to CXCR3 (e.g., piperidine-thiophene alignment in the receptor pocket) .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GABAA receptor) over 100 ns trajectories to identify critical hydrogen bonds .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for translational research?

- Strategies :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify metabolic hotspots (e.g., thiophene oxidation) .

- Prodrug Design : Introduce ester or morpholine groups to enhance oral bioavailability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

- Challenges : Low plasma concentrations due to high protein binding (>90%) .

- Solutions :

- LC-MS/MS : Use deuterated internal standards and solid-phase extraction (C18 cartridges) to improve sensitivity (LOQ <1 ng/mL) .

- Matrix Effects : Validate methods with spike-recovery tests in serum/plasma (recovery >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.